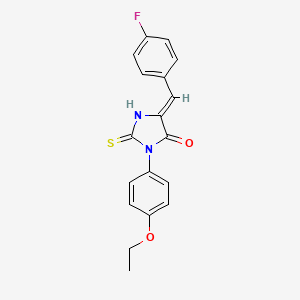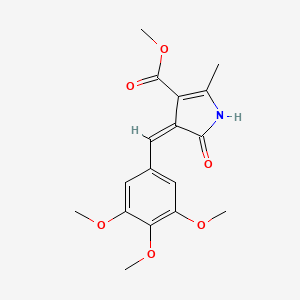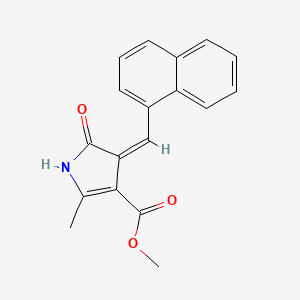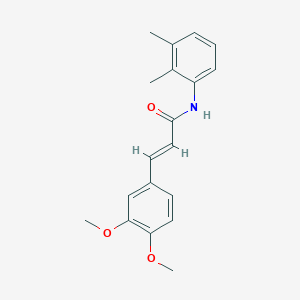
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K) signaling pathway. It was first discovered in the early 1990s by scientists at the pharmaceutical company Eli Lilly and Company. Since then, LY294002 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one works by binding to the ATP-binding site of PI3K, which prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors of PI3K, including Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one blocks the activation of these effectors and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects in various cell types. In cancer cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that can lead to tumor growth inhibition. In neuronal cells, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to protect against oxidative stress, inflammation, and excitotoxicity, which are all factors that contribute to neurodegeneration. In addition, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to regulate glucose metabolism in adipocytes and hepatocytes, which has implications for the treatment of diabetes and metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one as a research tool is its specificity for PI3K inhibition. Unlike other PI3K inhibitors, 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one does not inhibit other kinases, such as mTOR or Akt, at concentrations that are commonly used in experiments. This makes 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one a valuable tool for dissecting the specific role of PI3K in various cellular processes. However, one limitation of using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is its potential for off-target effects at high concentrations or prolonged exposure. Therefore, it is important to use appropriate controls and concentrations when using 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in experiments.
将来の方向性
There are several future directions for research involving 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of interest is the identification of new downstream effectors of PI3K that can be targeted for therapeutic purposes. In addition, there is a need for further studies investigating the potential use of 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in combination with other drugs or therapies for the treatment of various diseases.
合成法
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically starts with the condensation of 4-phenylcoumarin and pyrrolidine to form 8-(1-pyrrolidinylmethyl)-4-phenylcoumarin. This intermediate is then converted to 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one by reacting with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate.
科学的研究の応用
7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been widely used as a research tool to investigate the role of the PI3K signaling pathway in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, which are involved in cell growth, proliferation, survival, and metabolism. 7-hydroxy-4-phenyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been used to study the downstream effectors of PI3K, including Akt, mTOR, and S6K1.
特性
IUPAC Name |
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-9-8-15-16(14-6-2-1-3-7-14)12-19(23)24-20(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMBZHTYVOZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)


![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)


![5-methyl-5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-propyldihydro-2(3H)-furanone](/img/structure/B5910703.png)

![4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910720.png)
